molecular formula C14H12N4O3S B11423399 N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11423399
M. Wt: 316.34 g/mol
InChI Key: YUBOXLBEDPPKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a nitrophenyl group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an imidazo[2,1-b][1,3]thiazole intermediate. This intermediate is then subjected to nitration to introduce the nitrophenyl group, followed by methylation and carboxamidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazo[2,1-b][1,3]thiazole compounds .

Scientific Research Applications

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents.

    Imidazo[2,1-b][1,3]thiazole carboxamide derivatives: These compounds have variations in the carboxamide group and other substituents.

Uniqueness

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C14H12N4O3S/c1-8-12(13(19)15-2)22-14-16-11(7-17(8)14)9-4-3-5-10(6-9)18(20)21/h3-7H,1-2H3,(H,15,19)

InChI Key

YUBOXLBEDPPKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.